What are the physical and chemical properties of N-Methoxy-N-methylacetamide?
What are the physical and chemical properties of N-Methoxy-N-methylacetamide?
For Researchers, Scientists, and Drug Development Professionals
N-Methoxy-N-methylacetamide, a prominent member of the Weinreb amide class of reagents, serves as a versatile and highly valued building block in modern organic synthesis. Its unique reactivity profile, characterized by the formation of a stable chelated intermediate upon nucleophilic attack, allows for the controlled synthesis of ketones and aldehydes, mitigating the over-addition often observed with more reactive acylating agents. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of N-Methoxy-N-methylacetamide, alongside detailed experimental protocols and a visualization of its synthetic utility.
Core Physical and Chemical Properties
N-Methoxy-N-methylacetamide is a clear, colorless liquid at room temperature.[1][2] Its stability under normal conditions, coupled with its miscibility with a wide range of organic solvents, makes it a practical and user-friendly reagent in a laboratory setting.
Physical Properties
The key physical characteristics of N-Methoxy-N-methylacetamide are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [3] |
| Molecular Weight | 103.12 g/mol | [3][4] |
| Appearance | Clear colorless liquid | [1][2] |
| Boiling Point | 152 °C (lit.) | [4][5] |
| Density | 0.97 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.426 (lit.) | [5] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [4] |
| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) and methanol. | [6] |
Chemical Properties
The chemical behavior of N-Methoxy-N-methylacetamide is dominated by the reactivity of the amide carbonyl group. Its primary application lies in its role as an efficient acylating agent.
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Reactivity with Organometallic Reagents: N-Methoxy-N-methylacetamide reacts cleanly with a variety of organolithium and Grignard reagents to afford ketones in high yields.[7][8] The key to this controlled reactivity is the formation of a stable tetrahedral intermediate, which is chelated by the methoxy (B1213986) and methyl groups on the nitrogen atom. This intermediate prevents the addition of a second equivalent of the organometallic reagent and collapses to the corresponding ketone upon acidic workup.
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Reduction to Aldehydes: The amide can be selectively reduced to the corresponding aldehyde using common reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[7] Similar to the reaction with organometallics, a stable intermediate is formed, preventing over-reduction to the alcohol.
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Stability: N-Methoxy-N-methylacetamide is stable under typical laboratory conditions but should be protected from moisture.[1] It is incompatible with strong oxidizing agents.[6]
Spectroscopic Data
The structural identity and purity of N-Methoxy-N-methylacetamide can be confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ 3.62 (s, 3H), 3.11 (s, 3H), 2.05 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, 75.4 MHz) | δ 171.8 (C=O), 61.0 (OCH₃), 31.9 (NCH₃), 19.6 (CH₃) | [1] |
| Infrared (IR, pure) | 3497, 2971, 2941, 2824, 1663 cm⁻¹ | [1] |
Experimental Protocols
Synthesis of N-Methoxy-N-methylacetamide
A common and efficient method for the preparation of N-Methoxy-N-methylacetamide involves the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1][9]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Brine
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a well-stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane under an inert atmosphere (e.g., argon), slowly add pyridine (2.0 eq) dropwise at 0 °C.
-
To this mixture, add acetyl chloride (0.95 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.
-
Partition the reaction mixture between brine and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield N-Methoxy-N-methylacetamide as a colorless liquid.
General Procedure for Ketone Synthesis using N-Methoxy-N-methylacetamide
This protocol outlines the general steps for the reaction of N-Methoxy-N-methylacetamide with an organometallic reagent to synthesize a ketone.
Materials:
-
N-Methoxy-N-methylacetamide
-
Organolithium or Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve N-Methoxy-N-methylacetamide (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere and cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.
-
Slowly add the organometallic reagent (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at the same temperature for a specified time (typically 1-3 hours) or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography, distillation, or recrystallization.
Visualizing Synthetic Pathways
The following diagram illustrates the central role of N-Methoxy-N-methylacetamide in the synthesis of ketones and aldehydes, highlighting the key stable tetrahedral intermediate.
Caption: Reactivity of N-Methoxy-N-methylacetamide.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. csustan.edu [csustan.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Weinreb amides [pubsapp.acs.org]
